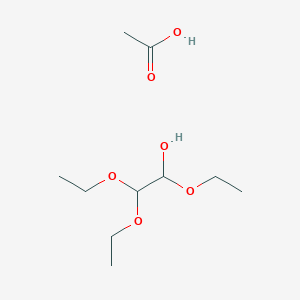
Acetic acid;1,2,2-triethoxyethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;1,2,2-triethoxyethanol is a compound that combines the properties of acetic acid and 1,2,2-triethoxyethanol Acetic acid is a well-known organic compound with the chemical formula CH₃COOH, commonly used in various industrial and household applications 1,2,2-triethoxyethanol is an organic compound that features three ethoxy groups attached to an ethanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,2,2-triethoxyethanol can be achieved through esterification reactions. One common method involves the reaction of acetic acid with 1,2,2-triethoxyethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve continuous processes where acetic acid and 1,2,2-triethoxyethanol are fed into a reactor along with an acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to facilitate the esterification process. The product is subsequently purified through distillation or other separation techniques to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Acetic acid;1,2,2-triethoxyethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy groups in 1,2,2-triethoxyethanol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used to substitute the ethoxy groups under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with substituted functional groups.
科学研究应用
Acetic acid;1,2,2-triethoxyethanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of acetic acid;1,2,2-triethoxyethanol involves its interaction with molecular targets through its functional groups. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the ethoxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules and pathways.
相似化合物的比较
Similar Compounds
Ethanol: A simple alcohol with similar functional groups but lacking the acetic acid moiety.
Ethyl acetate: An ester formed from ethanol and acetic acid, similar in structure but with different properties.
Propionic acid: A carboxylic acid similar to acetic acid but with an additional carbon atom.
Uniqueness
Acetic acid;1,2,2-triethoxyethanol is unique due to the presence of both acetic acid and multiple ethoxy groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
属性
CAS 编号 |
103410-71-5 |
|---|---|
分子式 |
C10H22O6 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
acetic acid;1,2,2-triethoxyethanol |
InChI |
InChI=1S/C8H18O4.C2H4O2/c1-4-10-7(9)8(11-5-2)12-6-3;1-2(3)4/h7-9H,4-6H2,1-3H3;1H3,(H,3,4) |
InChI 键 |
HQGZZHGPPGEPRS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C(OCC)OCC)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)
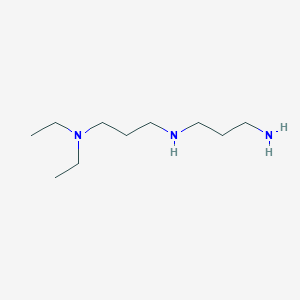


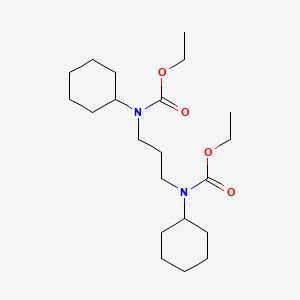
![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)
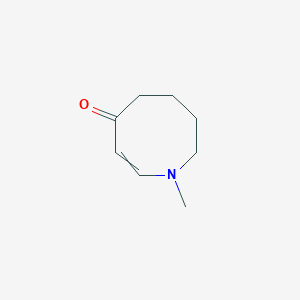

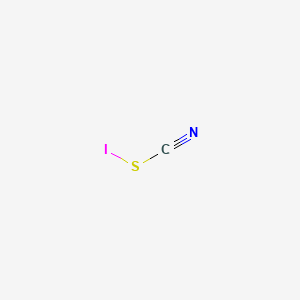
![Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-](/img/structure/B14327906.png)
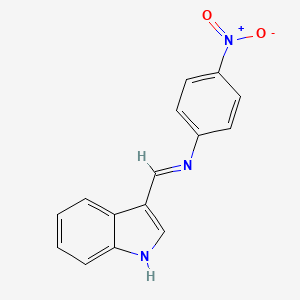
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
![2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile](/img/structure/B14327923.png)
![2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene](/img/structure/B14327937.png)
